molecular formula C15H11F3O3 B6407096 2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261789-31-4

2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407096
CAS No.: 1261789-31-4
M. Wt: 296.24 g/mol
InChI Key: APMVAIBCCDPZEN-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of 2-methoxy-3-(3-trifluoromethylphenyl)benzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-3-(3-difluoromethylphenyl)benzoic acid.

    Substitution: Formation of 2-methoxy-3-(3-trifluoromethylphenyl)-4-nitrobenzoic acid or 2-methoxy-3-(3-trifluoromethylphenyl)-4-bromobenzoic acid.

Scientific Research Applications

2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid
  • 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Comparison: 2-Methoxy-3-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and trifluoromethylphenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methoxy-3-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-11(6-3-7-12(13)14(19)20)9-4-2-5-10(8-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMVAIBCCDPZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691148
Record name 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261789-31-4
Record name 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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